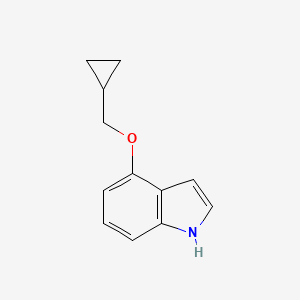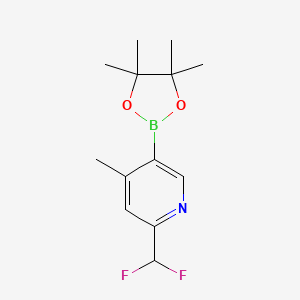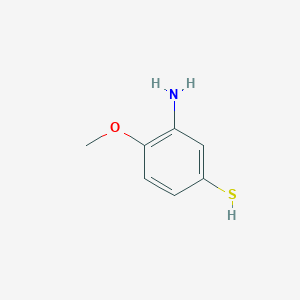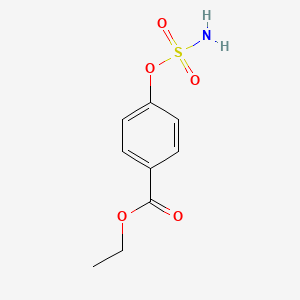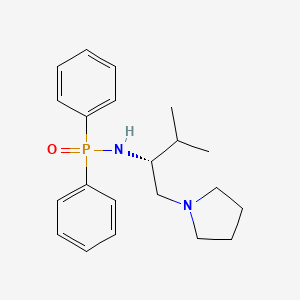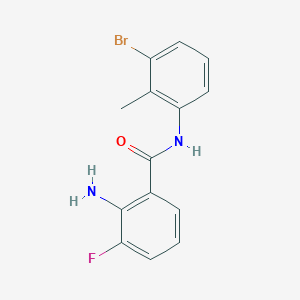
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a bromine atom, a methyl group, and a fluorine atom attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 3-bromo-2-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Amidation: Finally, the amino group is coupled with 3-fluorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or sodium alkoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-(3-chloro-2-methylphenyl)-3-fluorobenzamide
- 2-amino-N-(3-bromo-2-methylphenyl)-4-fluorobenzamide
- 2-amino-N-(3-bromo-2-methylphenyl)-3-chlorobenzamide
Uniqueness
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide is unique due to the specific arrangement of its substituents, which can influence its reactivity, binding affinity, and overall properties. The presence of both bromine and fluorine atoms in the molecule can enhance its biological activity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C14H12BrFN2O |
|---|---|
Peso molecular |
323.16 g/mol |
Nombre IUPAC |
2-amino-N-(3-bromo-2-methylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C14H12BrFN2O/c1-8-10(15)5-3-7-12(8)18-14(19)9-4-2-6-11(16)13(9)17/h2-7H,17H2,1H3,(H,18,19) |
Clave InChI |
OGZBBTOWQIBEGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)NC(=O)C2=C(C(=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


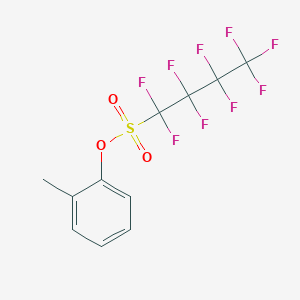
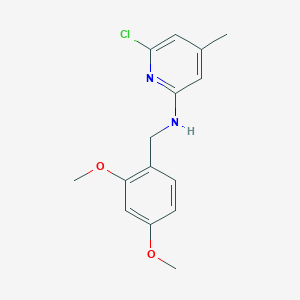

![5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13919187.png)

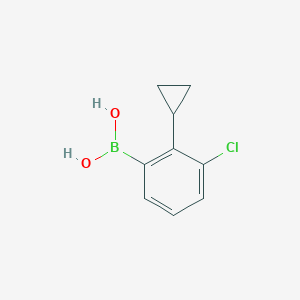
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
